molecular formula C12H15N3OS B1451715 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 890927-66-9

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1451715
CAS RN: 890927-66-9
M. Wt: 249.33 g/mol
InChI Key: WDMCRORSEITVDM-UHFFFAOYSA-N
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Description

“4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the IUPAC name methyl 2- (1-piperazinyl)-1,3-benzothiazol-4-yl ether . It has a molecular weight of 249.34 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a solid compound . It has a molecular weight of 249.34 .

Scientific Research Applications

Antibacterial Activity

The structurally modified derivatives of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 500 µg/mL . This suggests potential for the development of new antibacterial agents.

Anticancer Agents

Derivatives of this compound have been coupled with 1,3,4-oxadiazole-2-thiol pharmacophore to create novel hybrid heterocycles. These hybrids have been tested for cytotoxicity against several human cancer cell lines, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung). Some derivatives displayed significant cytotoxic activity, indicating their potential as anticancer agents .

Antimicrobial Properties

The benzothiazole derivatives have also been recognized for their antimicrobial applications. They have been found to be effective against a range of microbial infections, suggesting their use in developing new antimicrobial drugs .

Drug Discovery and Development

The benzothiazole nucleus, being a significant scaffold in medicinal chemistry, has implications in drug discovery and development. The piperazinyl benzothiazole derivatives act as dopamine and serotonin antagonists and have been used as antipsychotic drug substances .

Pharmacokinetic Studies

These compounds have been subjected to pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) calculations. Such studies are crucial for understanding the drugability of these compounds and their potential as therapeutic agents .

Antiproliferative Inhibition

Newly designed triazole hybrids containing the benzothiazole moiety have been assessed for their antiproliferative inhibition potency against various human cancer cell lines. The majority of these compounds demonstrated moderate to potent activity, which is promising for the development of new cancer therapies .

properties

IUPAC Name

4-methoxy-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCRORSEITVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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